molecular formula C13H21NO3 B8338223 N-(1-Methyl-2-(3,4-dimethoxy-phenyl)-ethyl)-O-ethyl-hydroxylamine

N-(1-Methyl-2-(3,4-dimethoxy-phenyl)-ethyl)-O-ethyl-hydroxylamine

Cat. No.: B8338223
M. Wt: 239.31 g/mol
InChI Key: RXXOLNOGCZNRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Methyl-2-(3,4-dimethoxy-phenyl)-ethyl)-O-ethyl-hydroxylamine is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-ethoxypropan-2-amine

InChI

InChI=1S/C13H21NO3/c1-5-17-14-10(2)8-11-6-7-12(15-3)13(9-11)16-4/h6-7,9-10,14H,5,8H2,1-4H3

InChI Key

RXXOLNOGCZNRIV-UHFFFAOYSA-N

Canonical SMILES

CCONC(C)CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3,4-Dimethoxyphenyl)-2-propanone (1.35 g, 7.5 mmol) was dissolved in H2O (15 ml) and a solution of O-ethylhydroxylamine hydrochloride (1 g, 10 mmol) and Na2CO3 (0.53 g, 5 mmol) in water (10 ml) was added dropwise under stirring at 10° C. The reaction was left at room temperature overnight and then extracted with diethyl ether. After evaporation of the solvent, the residue was dissolved in EtOH (20 ml) and concentrated hydrochloric acid (1 ml), then hydrogenated over PtO2 at 3,6×106 Pa (50 psi). The solvent was removed under vacuum. The residue was dissolved in 30 ml of water, the aqueous phase was made basic with NaHCO3 and extracted with ethyl acetate. The organic phase was dried over MgSO4, filtered and concentrated to dryness. The crude residue was purified by flash chromatography, to afford 0.75 g of the title compound.
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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